Tert-butylzinc bromide is an organozinc compound represented by the formula or . It is classified as an organometallic reagent, notable for its carbon-zinc bond, which plays a crucial role in organic synthesis. This compound is primarily utilized to introduce tert-butyl groups into various organic molecules and to facilitate carbon-carbon bond formation, making it a valuable reagent in synthetic organic chemistry .
The synthesis of tert-butylzinc bromide typically involves the reaction of tert-butyllithium with zinc bromide. The general reaction can be outlined as follows:
This method mirrors the synthesis of related organozinc compounds, such as di-tert-butylzinc, which is formed through similar pathways involving zinc halides and organolithium reagents .
Tert-butylzinc bromide finds applications across various domains:
Tert-butylzinc bromide shares similarities with several other organozinc compounds. Here are some notable comparisons:
Compound Name | Formula | Key Features |
---|---|---|
Di-tert-butylzinc | Used for meta-activation in synthesis; less sterically hindered than tert-butylzinc bromide. | |
Butylzinc bromide | Simpler structure; used in similar cross-coupling reactions but less bulky than tert-butyl group. | |
Ethylzinc bromide | Smaller ethyl group; used for different reactivity profiles compared to tert-butyl derivatives. |
Tert-butylzinc bromide stands out due to its bulky tert-butyl group, which imparts unique steric properties that can significantly influence reaction pathways and product selectivity in organic synthesis. This characteristic makes it particularly useful for synthesizing complex molecules where sterics play a crucial role.
Tert-butylzinc bromide possesses the molecular formula C₄HₙBrZn, with a molecular weight of 202.4 g/mol. The compound features a zinc center coordinated to a tert-butyl group (-C(CH₃)₃) and a bromide ion. The tert-butyl group, characterized by three methyl substituents on a central carbon, imparts significant steric bulk, which influences both the compound’s reactivity and stability. The zinc atom adopts a linear or tetrahedral geometry, depending on the solvent and aggregation state, as is typical for organozinc halides.
The SMILES notation (CC-C.[Zn+]Br) underscores the anionic tert-butyl ligand and cationic zinc-bromide moiety. Crystallographic studies reveal that the Zn-Br bond length in analogous organozinc bromides ranges from 2.3–2.5 Å, reflecting moderate ionic character.
Tert-butylzinc bromide belongs to the heteroleptic organozinc halides (RZnX), where R represents an alkyl or aryl group and X a halide. This class contrasts with diorganozinc compounds (R₂Zn), which lack halide ligands. The presence of the bromide ion enhances solubility in polar aprotic solvents like tetrahydrofuran (THF), a common medium for its applications.
Tert-butylzinc bromide adopts a characteristic tetrahedral coordination geometry around the central zinc atom, which is fundamental to organozinc compounds [1]. The zinc center exhibits a coordination number of four, forming bonds with the tert-butyl carbon atom, the bromide ion, and two additional coordination sites typically occupied by solvent molecules such as tetrahydrofuran when the compound exists in solution [2]. This tetrahedral arrangement represents the optimal coordination geometry for zinc(II) complexes, particularly when bonded to strongly donating alkyl groups [2] [3].
The tetrahedral geometry arises from zinc's electronic configuration [Ar]3d¹⁰4s², where the filled 3d orbital eliminates ligand field effects, allowing coordination geometry to be determined primarily by electrostatic and steric interactions [2]. In organozinc compounds, the strongly donating properties of the carbon-zinc bond typically result in two- or three-coordinate structures, but in the presence of coordinating solvents like tetrahydrofuran, the coordination sphere expands to achieve the tetrahedral arrangement [2].
The tetrahedral coordination geometry of tert-butylzinc bromide is consistent with other organozinc halides, where the zinc center adopts pseudo-tetrahedral conformations with bond angles approaching the ideal tetrahedral angle of 109.5° [4] [5]. This geometric arrangement is critical for the compound's reactivity, as it influences the polarization of the zinc-carbon bond and facilitates nucleophilic transfer reactions [1].
X-ray diffraction studies of related organozinc compounds provide insight into the structural parameters of tert-butylzinc bromide. The zinc-carbon bond length in tert-butyl zinc complexes typically ranges from 1.98 to 2.00 Å, which is consistent with the bond lengths observed in similar organozinc compounds [4]. Specifically, studies of related zinc alkyl compounds have reported average zinc-carbon distances of approximately 1.994 Å, indicating strong covalent character in the zinc-carbon bond [4].
The zinc-bromide bond length in organozinc bromides typically falls within the range of 2.35 to 2.55 Å, as observed in structurally characterized organozinc halide complexes [4]. These bond lengths reflect the ionic character of the zinc-bromide interaction, which is significantly longer than the covalent zinc-carbon bond due to the larger ionic radius of bromide and the predominantly electrostatic nature of the zinc-halide interaction.
Bond angles in tetrahedral organozinc compounds deviate from the ideal tetrahedral angle of 109.5° due to steric and electronic effects. In related organozinc complexes, the largest bond angles are frequently observed between the carbon-zinc-phosphine or carbon-zinc-nitrogen coordinates, with angles approaching 120-133° [4]. The carbon-zinc-bromide angles typically range from 110-125°, while bromide-zinc-bromide angles in bridged structures can be compressed to approximately 95° [4].
The structural data from X-ray crystallographic studies reveal that organozinc compounds exhibit considerable structural flexibility, with bond angles and lengths adapting to accommodate steric requirements of the organic substituents and coordinating ligands [6]. This flexibility is particularly important for tert-butylzinc bromide, where the bulky tert-butyl group creates significant steric demands around the zinc center.
Tert-butylzinc bromide exhibits a density of 0.966 g/mL at 25°C when prepared as a solution in tetrahydrofuran [7] [8] [9]. This density value is characteristic of organozinc compounds in ethereal solvents and reflects the molecular weight of the compound (202.39-202.41 g/mol) and its solvation state in tetrahydrofuran [10] [11]. The density measurement is particularly significant for practical applications, as it aids in reaction layering techniques and precise stoichiometric calculations in synthetic procedures .
The phase behavior of tert-butylzinc bromide is heavily influenced by its coordination with tetrahydrofuran solvent molecules. In the absence of coordinating solvents, organozinc compounds tend to form aggregated structures or polymeric arrangements, but the presence of tetrahydrofuran stabilizes monomeric tetrahedral complexes [2]. The compound typically exists as a homogeneous solution in tetrahydrofuran at concentrations ranging from 0.5 to 1.0 M, with the specific concentration affecting both density and reactivity profiles [7] [10] [11].
Temperature-dependent phase behavior studies of organozinc compounds indicate that these systems exhibit relatively stable solution behavior within their recommended storage temperature range of 2-8°C [7] [8]. However, elevated temperatures can lead to decomposition reactions, particularly in the presence of moisture or oxygen, which affects both the physical properties and chemical integrity of the compound [13] [14].
Tert-butylzinc bromide demonstrates excellent solubility in ethereal solvents, particularly tetrahydrofuran and 2-methyltetrahydrofuran [8] [15]. The compound's solubility in tetrahydrofuran is attributed to the strong coordination between the zinc center and the oxygen donor atoms of the ether solvent, which stabilizes the organozinc species in solution [16]. Studies have shown that comparable results can be obtained using both tetrahydrofuran and 2-methyltetrahydrofuran as solvents, indicating similar solvation behavior in these ethereal systems [15].
The solubility behavior is fundamentally different from that observed with protic solvents, as tert-butylzinc bromide reacts violently with water, releasing flammable gases and causing rapid decomposition of the organozinc compound [8] [17] [18]. This reactivity extends to other protic solvents, making the compound incompatible with alcohols and other hydrogen-bonding solvents.
Coordination studies using ab initio molecular dynamics have revealed that organozinc compounds in tetrahydrofuran solution exist in various solvation states, with the tetrahydrofuran molecules completing the coordination sphere around the tetrahedral zinc center [19]. The solvation behavior is critical for maintaining the stability and reactivity of the organozinc reagent, as unsolvated species tend to aggregate or decompose more readily.
The compound's solubility profile also includes compatibility with other aprotic organic solvents, though tetrahydrofuran remains the preferred medium due to its optimal balance of coordinating ability and chemical inertness toward the organozinc functionality [16]. Polar aprotic solvents such as dimethyl sulfoxide can also stabilize organozinc reagents, though through different mechanistic pathways involving acceleration of oxidative addition processes [16].
Tert-butylzinc bromide exhibits extreme air sensitivity and hygroscopic behavior, necessitating strict anaerobic handling procedures [8] [17] [18]. The compound's sensitivity to moisture arises from its rapid reaction with water, which leads to the formation of hydrogen bromide, zinc hydroxide species, and flammable hydrocarbon gases [21]. This reactivity is so pronounced that exposure to atmospheric moisture can cause immediate decomposition and potentially hazardous gas evolution.
The air sensitivity of tert-butylzinc bromide extends beyond moisture reactivity to include sensitivity to oxygen, which can lead to oxidative decomposition pathways [18] [21]. Studies have shown that organozinc compounds can undergo decomposition in the presence of oxygen to form zinc oxides, organic bromides, and other oxidation products [22]. This sensitivity requires that the compound be stored and handled under inert atmospheres, typically argon or nitrogen, and in sealed containers equipped with appropriate septa for syringe transfer techniques [8] [11].
The hygroscopic nature of the compound is further complicated by its tendency to form precipitates upon exposure to atmospheric moisture [8]. This precipitation behavior indicates the formation of less soluble hydrolysis products and represents a significant degradation pathway that compromises both the chemical integrity and synthetic utility of the reagent.
Proper storage protocols for tert-butylzinc bromide include maintenance of temperatures between 2-8°C, storage under dry inert gas atmospheres, and protection from light and heat sources [18] [21]. The compound must be kept away from oxidizing agents, acid chlorides, and any sources of humidity or water to maintain its stability and reactivity [18]. These stringent storage requirements reflect the fundamental thermodynamic instability of organozinc compounds toward atmospheric conditions and underscore the importance of appropriate handling techniques in synthetic applications.
Data Tables
Property | Value |
---|---|
Molecular Formula | C₄H₉BrZn |
Molecular Weight (g/mol) | 202.39-202.41 |
CAS Number | 7565-59-5 |
IUPAC Name | bromozinc(1+);2-methylpropane |
Linear Formula | (CH₃)₃CZnBr |
SMILES | CC(C)(C)[Zn]Br |
Physical Property | Value |
---|---|
Density at 25°C (g/mL) | 0.966 |
Flash Point (°F) | 1 |
Flash Point (°C) | -17 |
Storage Temperature (°C) | 2-8 |
Standard Concentration in THF (M) | 0.5-1.0 |
Sensitivity | Air Sensitive |
Structural Parameter | Value | Reference Type |
---|---|---|
Coordination Geometry | Tetrahedral | General organozinc |
Zinc Coordination Number | 4 | Standard |
Bond Angle Range (degrees) | 109.5° (ideal) | Tetrahedral geometry |
Typical Zn-C Bond Length (Å) | 1.98-2.00 | Literature average |
Typical Zn-Br Bond Length (Å) | 2.35-2.55 | Literature range |
Solubility Property | Value |
---|---|
Water Solubility | Reacts with water |
Solvent Compatibility | Compatible with THF, 2-MeTHF |
Primary Solvent | Tetrahydrofuran (THF) |
Stability in Air | Unstable - decomposes |
Moisture Sensitivity | Highly hygroscopic |
Packaging Requirements | Argon atmosphere, sealed bottles |